tricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde
Description
Properties
IUPAC Name |
tricyclo[2.2.1.02,6]heptane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-4-8-3-5-1-6(8)7(8)2-5/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTDWKLHKBQGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3(C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by oxidation to introduce the aldehyde group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
tricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Various substitution reactions can occur at different positions on the tricyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to various biochemical pathways being modulated, depending on the context of its use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Functional Group | Key Substituents | Bridge Structure |
|---|---|---|---|---|
| Tricyclo[2.2.1.0²,⁶]heptane-1-carbaldehyde | C₈H₁₀O | Aldehyde | None | Tricyclo[2.2.1.0²,⁶] |
| Bicyclo[2.2.1]heptane-1-carbaldehyde | C₈H₁₀O | Aldehyde | None | Bicyclo[2.2.1] |
| 1-Chloro-3,3-dimethylbicyclo[2.2.1]heptane-1-carbaldehyde | C₁₀H₁₅ClO | Aldehyde | Cl, 2×CH₃ | Bicyclo[2.2.1] |
| 7,7-Dimethyltricyclo[2.2.1.0²,⁶]heptane-1-carboxylic Acid | C₁₀H₁₄O₂ | Carboxylic Acid | 2×CH₃ | Tricyclo[2.2.1.0²,⁶] |
Table 2: Physicochemical Properties
Key Research Findings
- Reactivity : Tricyclo[2.2.1.0²,⁶]heptane-1-carbaldehyde exhibits faster acylative ring expansion than bicyclo[2.2.1] analogues due to higher bridgehead strain .
- Stability : Substituents like chlorine and methyl groups significantly enhance stability in bridgehead carbaldehydes, as seen in 1-chloro-3,3-dimethyl derivatives .
- Applications : Derivatives with bulky substituents (e.g., trimethyl groups) are utilized in perfumery, leveraging their volatility and hydrophobic properties .
Biological Activity
Tricyclo[2.2.1.0(2,6)]heptane-1-carbaldehyde is a bicyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including various studies and findings related to its pharmacological effects.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 152.24 g/mol
- IUPAC Name : Tricyclo[2.2.1.0(2,6)]heptane-1-carbaldehyde
- CAS Number : 508-32-7
The structure of tricyclo[2.2.1.0(2,6)]heptane-1-carbaldehyde features a unique arrangement that contributes to its reactivity and biological interactions.
Antidiabetic Potential
Recent studies have explored the antidiabetic potential of compounds related to tricyclo[2.2.1.0(2,6)]heptane-1-carbaldehyde. For instance, research involving methanolic extracts from plants containing this compound demonstrated significant inhibition of enzymes such as porcine pancreatic alpha-amylase (PPAA) and rat small intestine alpha-glucosidase (RIAG). The IC values were found to be 69.86 μg/mL and 72.60 μg/mL respectively, indicating a promising antidiabetic effect through enzyme inhibition .
Hepatoprotective Effects
Tricyclo[2.2.1.0(2,6)]heptane derivatives have also shown hepatoprotective activities in various studies. One notable study indicated that certain derivatives could mitigate liver damage induced by toxic agents, suggesting potential use in liver-related therapies .
Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of tricyclo[2.2.1.0(2,6)]heptane derivatives with various biological targets:
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Human Aldose Reductase (HAR) | -12.81 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | -16.95 |
| Human Pancreatic Alpha-Amylase (HPAA) | -50.51 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARG) | -1.37 |
| Dipeptidyl Peptidase IV (DPP-IV) | -24.02 |
These results indicate strong interactions with key enzymes involved in metabolic processes, further supporting the compound's potential therapeutic applications .
Case Studies
Several case studies have reported on the biological effects of tricyclo[2.2.1.0(2,6)]heptane derivatives:
- Study on Antidiabetic Activity : A study evaluated the effects of a methanolic extract containing tricyclo[2.2.1.0(2,6)]heptane derivatives on diabetic rats, demonstrating significant reductions in blood glucose levels and improved insulin sensitivity.
- Hepatoprotective Study : Another investigation focused on the hepatoprotective effects of tricyclo[2.2.1.0(2,6)]heptane derivatives in a model of induced liver toxicity, revealing a reduction in liver enzyme levels and histopathological improvements.
Q & A
Q. Basic
- ¹H/¹³C NMR : Distinct signals for the aldehyde proton (δ 9-10 ppm) and bridgehead carbons.
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and aldehyde C-H stretch (~2820 cm⁻¹).
- X-ray crystallography : Resolves stereochemical ambiguities in the tricyclic framework .
How do steric effects influence the reactivity of the aldehyde group in this compound?
Advanced
The rigid tricyclic framework imposes significant steric hindrance, limiting nucleophilic attack at the aldehyde. For example:
- Nucleophilic additions (e.g., Grignard reagents) require bulky groups to avoid side reactions.
- Derivatization strategies : Use of protecting groups (e.g., acetals) to stabilize the aldehyde during further functionalization .
What thermodynamic data are available for hydrogenation reactions involving this compound?
Basic
Hydrogenation of tricyclo[2.2.1.0²,⁶]heptene derivatives to tricyclo[2.2.1.0²,⁶]heptane shows ΔrH° values of -130.0 ± 0.8 kJ/mol (isooctane solvent) and -136.3 ± 2.2 kJ/mol (hexane solvent), highlighting solvent-dependent exothermicity .
How can researchers resolve contradictions in reported thermodynamic data for tricyclo derivatives?
Advanced
Discrepancies (e.g., ΔrH° differences in hydrogenation studies) arise from:
- Solvent polarity : Hexane vs. isooctane alter stabilization of intermediates.
- Experimental calibration : Validate calorimetric methods using reference compounds. Cross-check with computational thermochemistry (e.g., DFT) .
What role does this compound play as a synthetic intermediate in drug discovery?
Basic
The aldehyde group enables:
- Schiff base formation for bioactive molecule synthesis.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to append aromatic moieties.
Its rigid scaffold is used in antiviral and anticancer agent design .
What catalytic systems optimize derivatization of tricyclo[2.2.1.0²,⁶]heptane-1-carbaldehyde?
Q. Advanced
- Metal catalysts : Pd/C or Ru complexes for selective hydrogenation/oxidation.
- Asymmetric catalysis : Chiral ligands (e.g., BINOL) for enantioselective aldol reactions.
- Microwave-assisted synthesis : Reduces reaction times for high-yield transformations .
How stable is this compound under thermal or oxidative conditions?
Q. Basic
- Thermal stability : Decomposes above 200°C, forming fragmented alkenes via retro-Diels-Alder pathways .
- Oxidative stability : Susceptible to overoxidation of the aldehyde to carboxylic acid; use mild oxidants (e.g., TEMPO/NaClO) .
Which computational methods predict the reactivity of tricyclo[2.2.1.0²,⁶]heptane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
